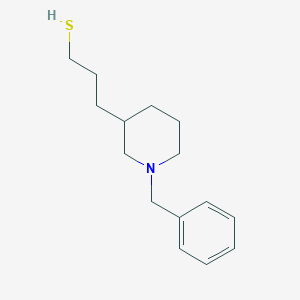
3-(1-Benzylpiperidin-3-yl)propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzylpiperidin-3-yl)propane-1-thiol: is an organic compound that features a piperidine ring substituted with a benzyl group and a thiol group attached to a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzylpiperidin-3-yl)propane-1-thiol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Thiol Introduction: The thiol group is introduced via a nucleophilic substitution reaction using a suitable thiolating agent like thiourea, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the benzyl group or the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The thiol group can act as a ligand in metal-catalyzed reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with thiol groups.
Bioconjugation: The thiol group can be used to attach the compound to biomolecules.
Medicine:
Drug Development: Investigated for potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry:
Materials Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpiperidin-3-yl)propane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison:
- 3-(1-Benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine: This compound features a triazole ring, which imparts different chemical properties and potential applications compared to the thiol group in 3-(1-Benzylpiperidin-3-yl)propane-1-thiol.
- Propane-1-thiol: While this compound also contains a thiol group, it lacks the piperidine and benzyl groups, making it less complex and potentially less versatile in its applications.
Properties
Molecular Formula |
C15H23NS |
|---|---|
Molecular Weight |
249.4 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-3-yl)propane-1-thiol |
InChI |
InChI=1S/C15H23NS/c17-11-5-9-15-8-4-10-16(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15,17H,4-5,8-13H2 |
InChI Key |
DZTWUGYMPBJNLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
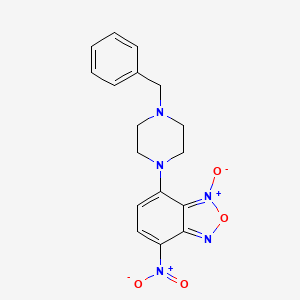
![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)
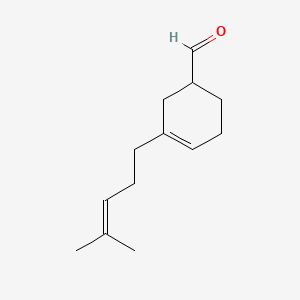
![2-[4-(Aminomethyl)phenoxy]propan-1-amine](/img/structure/B13949111.png)

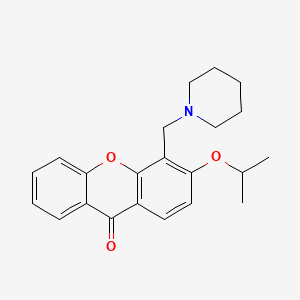
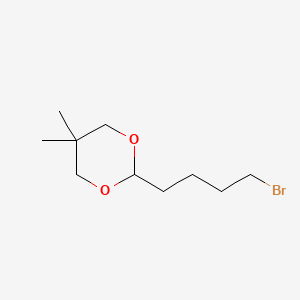
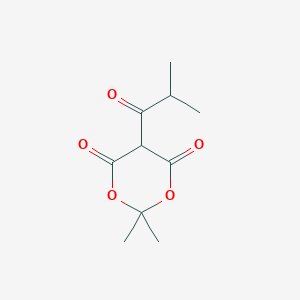


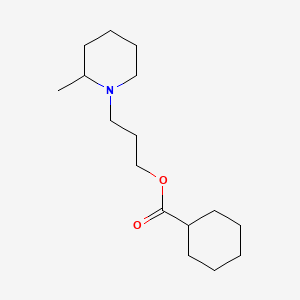
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B13949166.png)
